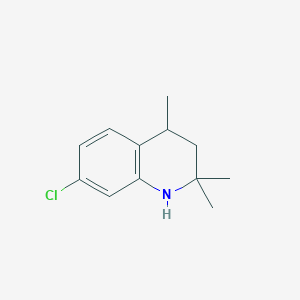

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

7-chloro-2,2,4-trimethyl-3,4-dihydro-1H-quinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c1-8-7-12(2,3)14-11-6-9(13)4-5-10(8)11/h4-6,8,14H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWUNWWBZZVKPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2)Cl)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1893922-10-5 | |

| Record name | 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-chloroquinoline with isobutyraldehyde in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts such as palladium on carbon (Pd/C) can enhance the reaction rate and selectivity. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives.

Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can yield fully saturated tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: H2, Pd/C, room temperature or elevated temperatures.

Substitution: Amines, thiols, solvents like ethanol or methanol, reflux conditions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroquinoline derivatives.

Substitution: Amino or thio-substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that derivatives of 7-chloroquinoline compounds exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds derived from 7-chloroquinoline have shown moderate to high activity against various bacterial strains. For instance, a study reported that several derivatives had inhibition zones ranging from 12.5 mm to 23.8 mm against tested bacteria .

- Antimalarial Activity : A notable study highlighted the synthesis of new derivatives that demonstrated antimalarial activity with IC50 values less than 50 μM for some compounds. The most active derivative exhibited an IC50 of 11.92 μM against Plasmodium falciparum .

- Anticancer Properties : The anticancer potential of these compounds has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma). Certain derivatives showed high selectivity towards MCF-7 cells with significant antiproliferative effects .

Applications in Drug Development

The unique structure of 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline makes it a valuable scaffold in drug discovery:

- Synthesis of New Derivatives : Utilizing ultrasound irradiation for the synthesis of new derivatives has been explored. This method enhances the yield and biological activity of the synthesized compounds .

- Targeted Drug Design : The compound serves as a lead structure for developing new chemotherapeutic agents due to its ability to interact with various biological targets involved in cancer proliferation and resistance mechanisms .

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50 Value (μM) | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | Compound (9) | 11.92 | P. falciparum |

| Anticancer | Compound (3) | <50 | MCF-7 |

| Anticancer | Compound (9) | High Activity | HCT-116 |

Case Study: Antimalarial Activity

A recent study synthesized a series of 7-chloroquinoline derivatives and evaluated their antimalarial properties. The results indicated that derivatives with specific functional groups exhibited enhanced activity against Plasmodium falciparum, suggesting that structural modifications could lead to more effective treatments for malaria .

Case Study: Anticancer Efficacy

Another investigation focused on the anticancer potential of these compounds across various human cancer cell lines. The findings revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells, making them promising candidates for further development in cancer therapeutics .

Mechanism of Action

The mechanism of action of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (HTHQ)

- Structure : Features a hydroxyl (-OH) group at the 6-position instead of chlorine.

- Molecular Weight : 205.28 g/mol .

- Biological Activity :

- Demonstrated potent antioxidant activity by reducing oxidative stress markers (e.g., 8-isoprostane, lipid/protein oxidation products) in rat models of Parkinson’s disease .

- Suppressed NF-κB-mediated inflammation, outperforming the reference drug rasagiline in improving motor coordination and tyrosine hydroxylase levels .

- Applications: Potential therapeutic agent for neurodegenerative diseases.

7-Methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

- Structure : Methoxy (-OCH₃) substituent at the 7-position.

- Molecular Weight : 205.30 g/mol .

- Properties :

- Boiling point and specific biological activities are unreported, but methoxy groups generally enhance solubility and metabolic stability compared to chloro substituents.

- Applications: Likely explored for agrochemical or pharmaceutical uses due to structural similarity to active tetrahydroquinolines .

7-Fluoro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Hydrochloride

- Structure : Fluorine atom at the 7-position; hydrochloride salt form.

- Molecular Weight : 253.18 g/mol .

- Properties: Fluorine’s electronegativity may increase binding affinity in biological targets compared to chlorine. No explicit activity data available, but fluoro-substituted analogs are common in medicinal chemistry for improved pharmacokinetics .

8-Bromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline

- Structure : Bromine atom at the 8-position.

- Used in materials science and as a synthetic intermediate .

Data Tables

Table 1: Structural and Functional Comparison

Key Research Findings

- Chloro vs. Hydroxy Substituents : Chlorine’s electron-withdrawing nature may enhance stability but reduce solubility compared to HTHQ’s hydroxyl group, which promotes hydrogen bonding and antioxidant activity .

- Steric and Electronic Effects : 7-Methoxy and 7-fluoro derivatives balance electronic effects for optimized receptor interactions, whereas bromine’s bulkiness (8-bromo analog) limits therapeutic use but aids material design .

- Synthetic Flexibility : Brønsted acid-catalyzed transfer hydrogenation enables enantioselective synthesis of complex analogs like (4R)-4-(biphenyl-4-yl)-7-chloro-THQ, highlighting methodological versatility .

Biological Activity

7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (CAS Number: 1893922-10-5) is a compound belonging to the class of tetrahydroquinolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, highlighting its synthesis, anticancer properties, and other pharmacological effects.

- Molecular Formula : C12H14ClN

- Molecular Weight : 207.7 g/mol

- IUPAC Name : 7-Chloro-2,2,4-trimethyl-1,2-dihydroquinoline

- SMILES Notation : CC1=CC(C)(C)NC2=CC(Cl)=CC=C12

Synthesis

The synthesis of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline typically involves multi-component reactions that yield high purity and yield of the desired product. Recent studies have explored various synthetic pathways that integrate this compound into larger frameworks for enhanced biological activity.

Anticancer Activity

Recent research indicates that tetrahydroquinolines exhibit significant anticancer properties. A study evaluating various tetrahydroquinoline derivatives demonstrated that 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has notable cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 | <100 | Induces apoptosis via caspase activation |

| HepG2 | <100 | Cell cycle arrest at G2/M phase |

| A549 | <100 | Inhibition of anti-apoptotic proteins |

In particular, the compound was shown to significantly increase the expression of pro-apoptotic proteins such as Bax and Caspase-3 while decreasing Bcl-2 levels in treated cells. This suggests a mechanism where the compound promotes apoptosis selectively in cancer cells while sparing normal cells .

Neuropharmacological Effects

Beyond its anticancer properties, 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been investigated for its neuropharmacological effects. It has been noted for potential cholinesterase inhibition which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurological applications .

Case Studies

Several case studies have documented the effects of 7-Chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline:

- Study on MCF-7 Cells :

- HepG2 and A549 Cells :

Q & A

Q. What are the common synthetic methodologies for preparing 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline?

The synthesis of tetrahydroquinoline derivatives typically involves Brønsted acid-catalyzed transfer hydrogenation or organocatalytic strategies. For example, enantioselective routes use chiral phosphoric acids to control stereochemistry during cyclization . Key steps include:

- Substrate preparation : Starting with substituted aniline derivatives and ketones.

- Cyclization : Acid-catalyzed intramolecular Friedel-Crafts alkylation.

- Chlorination : Post-cyclization halogenation using POCl₃ or SOCl₂ .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and quaternary carbons (e.g., C2 and C4 methyl groups). Chlorine substitution causes deshielding in adjacent protons .

- IR : Detect N–H stretches (~3350 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹).

- Mass spectrometry : Molecular ion [M+H]⁺ at m/z 207.7 (C₁₂H₁₄ClN) confirms the molecular formula .

Q. What are the stability considerations for this compound during storage?

- Light sensitivity : Store in amber vials to prevent photodegradation.

- Moisture : Keep under inert gas (N₂/Ar) due to potential hydrolysis of the tetrahydroquinoline ring.

- Temperature : Stable at –20°C for long-term storage .

Advanced Research Questions

Q. How can crystallographic data resolve stereochemical ambiguities in 7-chloro-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline derivatives?

Single-crystal X-ray diffraction provides precise conformational data. For example:

Q. Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P2₁2₁2₁ |

| a, b, c (Å) | 5.5354, 8.0039, 35.8207 |

| V (ų) | 1587.03 |

| R factor | 0.030 |

Q. How do substituent effects at C2 and C4 influence biological activity?

Q. What strategies address contradictions in reported biological activities across studies?

- Structure-activity relationship (SAR) profiling : Compare analogs with systematic substituent variations.

- Assay standardization : Control variables (e.g., cell line, incubation time) to isolate compound-specific effects .

- Docking studies : Validate interactions using crystallographic protein targets (e.g., cytochrome P450 enzymes) .

Q. How can enantioselective synthesis be optimized for this compound?

Q. What analytical challenges arise in resolving complex NMR spectra of substituted tetrahydroquinolines?

- Signal overlap : Use 2D NMR (COSY, HSQC) to assign crowded regions (e.g., δ 1.0–2.5 ppm for methyl groups).

- Dynamic effects : Variable-temperature NMR (VT-NMR) clarifies ring-flipping dynamics in the tetrahydroquinoline core .

Methodological Challenges

Q. How to mitigate side reactions during chlorination of the quinoline ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.